

benchmarking 2-Chloro-5-phenylpyrimidine synthesis against published methods

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Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrimidine

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A Comparative Guide to the Synthesis of 2-Chloro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published methods for the synthesis of **2-Chloro-5-phenylpyrimidine**, a key intermediate in the development of various pharmaceutical compounds. The following sections present a summary of quantitative data, detailed experimental protocols for key methods, and a visual representation of a general synthetic workflow.

Data Presentation

The table below summarizes the key quantitative data for the different synthesis methods of **2-Chloro-5-phenylpyrimidine** identified in the literature. This allows for a direct comparison of reaction yields, conditions, and other critical parameters.

Method	Starting Materials	Catalyst /Reagent	Solvent(s)	Temperature (°C)	Reaction Time	Yield (%)	Reference
Suzuki Coupling	5-Bromo-2-chloropyrimidine, Phenylboronic acid	Pd(PPh ₃) ₄ , K ₂ CO ₃	Toluene, Dichloromethane, Methanol	90	Overnight	48	[1]
Indium Cross-Coupling	5-Bromo-2-chloropyrimidine, Triphenylindium (Ph ₃ In)	Pd(PPh ₃) ₄	Anhydrous THF	Reflux	Not Specified	Not Specified	[1]
Hiyama Coupling	2-Chloropyrimidines, Phenyltrimethoxysilane	PdCl ₂ , PCy ₃ , CuCl, TBAF·3H ₂ O	Toluene	110	Not Specified	Good to Excellent (General)	[2][3]
Negishi Coupling	2-Halopyrimidine, Phenylzinc reagent	Palladium or Nickel catalyst	Not Specified	Not Specified	Not Specified	Not Specified	
Stille Coupling	2-Halopyrimidine, Phenylstannane	Palladium catalyst	Not Specified	Not Specified	Not Specified	Not Specified	

Note: For Hiyama, Negishi, and Stille couplings, specific yield data for the synthesis of **2-Chloro-5-phenylpyrimidine** was not available in the searched literature. The table indicates the general applicability of these methods to similar substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation table.

Method 1: Suzuki Coupling

This protocol is adapted from a published procedure for the synthesis of **2-Chloro-5-phenylpyrimidine**.^[1]

Materials:

- 5-Bromo-2-chloropyrimidine (5 g, 30.7 mmol)
- Phenylboronic acid (3.74 g, 30.7 mmol)
- Potassium carbonate (K_2CO_3) (12.72 g, 92 mmol)
- Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (1.06 g, 0.92 mmol)
- Toluene (150 mL)
- Dichloromethane (150 mL)
- Methanol (35 mL)
- Water
- Ethyl acetate (EtOAc)
- Magnesium sulfate ($MgSO_4$)

Procedure:

- Degas the toluene, dichloromethane, and methanol with nitrogen.

- To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
- Add the degassed solvents to the reaction vessel.
- Heat the mixture overnight at 90°C.
- After cooling to room temperature, add water (200 mL).
- Separate the organic layer.
- Extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent.
- Purify the residue by MPLC (Biotage Horizon: FLASH40+M) to obtain **2-Chloro-5-phenylpyrimidine**.[\[1\]](#)

Method 2: Indium Cross-Coupling

This protocol describes a method using triphenylindium for the synthesis of **2-Chloro-5-phenylpyrimidine**.[\[1\]](#)

Materials:

- 5-Bromo-2-chloropyrimidine (0.50 mmol)
- Triphenylindium (Ph_3In) (0.20 mmol)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.025 mmol)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Diethyl ether (Et_2O)
- 5% Hydrochloric acid (HCl) solution

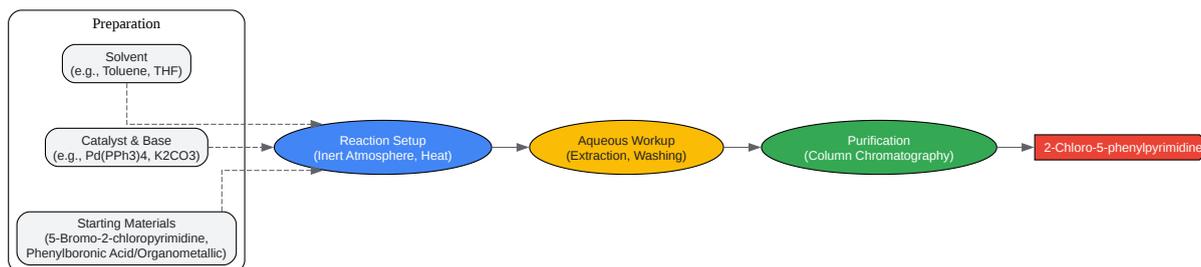
- Saturated Ammonium chloride (NH₄Cl) solution
- Brine

Procedure:

- To a solution of 5-bromo-2-chloropyrimidine and Pd(PPh₃)₄ in anhydrous THF, add Ph₃In.
- Reflux the mixture until the starting materials are consumed (monitor by TLC or LC-MS).
- Quench the reaction by adding a few drops of MeOH.
- Concentrate the mixture under vacuum.
- Add Et₂O (25 mL) to the residue.
- Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).
- Dry the organic phase, filter, and concentrate under vacuum.
- Purify the crude product by flash chromatography to yield **2-Chloro-5-phenylpyrimidine**.[\[1\]](#)

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of **2-Chloro-5-phenylpyrimidine** via a palladium-catalyzed cross-coupling reaction.



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